(R)-5-Acetoxy-1-chlorohexane physical properties
(R)-5-Acetoxy-1-chlorohexane physical properties
An In-Depth Technical Guide to the Physical Properties of (R)-5-Acetoxy-1-chlorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-5-Acetoxy-1-chlorohexane is a chiral chemical compound valued as a versatile building block in modern organic synthesis. Its specific stereochemistry and bifunctional nature—possessing both a chloroalkane and an acetate ester—make it a strategic intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Understanding its physical and chemical properties is paramount for its effective use in laboratory and industrial settings, enabling precise control over reaction conditions and ensuring the purity of target molecules. This guide provides a comprehensive overview of the core physical properties, synthesis, analytical characterization, and safe handling of (R)-5-Acetoxy-1-chlorohexane.
Physicochemical Properties
The physical properties of (R)-5-Acetoxy-1-chlorohexane are crucial for its handling, purification, and reaction setup. While experimental data for this specific compound is not extensively published, the properties can be reliably estimated based on its structure and comparison with analogous compounds like 1-chlorohexane.
| Property | Value | Source |
| CAS Number | 154885-34-4 | [1] |
| Molecular Formula | C₈H₁₅ClO₂ | [1] |
| Molecular Weight | 178.66 g/mol | [1] |
| Appearance | Expected to be a colorless liquid | Inferred |
| Boiling Point | Estimated: ~210-230 °C | Inferred from related structures |
| Density | Estimated: ~1.0 g/mL | Inferred from related structures |
| Refractive Index (n20/D) | Estimated: ~1.435 - 1.445 | [2] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, dichloromethane, ethyl acetate) | [3][4] |
| Predicted XlogP | 2.2 | [5] |
Synthesis and Purification
The synthesis of (R)-5-Acetoxy-1-chlorohexane is most practically achieved through a two-step process starting from a suitable chiral precursor, followed by acetylation. The key is to preserve the stereochemical integrity at the chiral center.
Step 1: Synthesis of the Precursor, (R)-6-chloro-2-hexanol
A common route to the chiral alcohol precursor involves the selective monochlorination of a diol. For instance, (R)-1,5-hexanediol could be a starting material, though its synthesis is non-trivial. A more accessible route might involve enzymatic resolution or asymmetric reduction of a corresponding ketone. A plausible laboratory-scale synthesis starts from 1,6-hexanediol, which is first converted to 6-chloro-1-hexanol.[6] The chirality would then be introduced in a subsequent step, for example, through enzymatic resolution.
Step 2: Acetylation of (R)-6-chloro-2-hexanol
The acetylation of a secondary alcohol is a standard and high-yielding transformation. The choice of reagents and conditions is critical to prevent side reactions and ensure complete conversion.
Caption: General synthetic workflow for (R)-5-Acetoxy-1-chlorohexane.
Detailed Experimental Protocol: Acetylation of a Secondary Alcohol
This protocol is a general method for the acetylation of secondary alcohols and is applicable to the synthesis of (R)-5-Acetoxy-1-chlorohexane from its corresponding alcohol precursor.[7]
-
Reaction Setup : To a solution of the secondary alcohol (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether, add a base like triethylamine (1.5 equivalents) or pyridine (used as solvent).[7] A catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.1 equivalents) can significantly accelerate the reaction.
-
Addition of Acetylating Agent : Cool the mixture in an ice bath (0 °C). Add acetic anhydride (1.2 equivalents) dropwise with stirring.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup : Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with dilute HCl (to remove the amine base), saturated sodium bicarbonate solution (to remove excess acetic acid), and finally with brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product can be purified by vacuum distillation or column chromatography on silica gel, using a solvent system such as a mixture of hexane and ethyl acetate. The choice of purification method depends on the scale of the reaction and the nature of any impurities.
Analytical Characterization
To confirm the identity and purity of the synthesized (R)-5-Acetoxy-1-chlorohexane, several analytical techniques are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals. The methine proton (CH-O) at the chiral center would appear as a multiplet around 4.8-5.0 ppm. The methylene protons adjacent to the chlorine atom (CH₂-Cl) would resonate around 3.5 ppm as a triplet. The acetyl methyl protons would be a sharp singlet at approximately 2.0 ppm. The remaining methylene protons of the hexane chain would appear as multiplets in the 1.2-1.8 ppm range.
-
¹³C NMR : The carbon spectrum would show a signal for the carbonyl carbon of the acetate group around 170 ppm. The carbon attached to the oxygen (C-O) would be around 70-75 ppm, and the carbon attached to the chlorine (C-Cl) would be around 45 ppm. The acetyl methyl carbon would appear around 21 ppm, with the other aliphatic carbons resonating between 20-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.[8]
-
A strong, sharp absorption band around 1735-1750 cm⁻¹ is characteristic of the C=O (ester) stretching vibration.
-
A strong band in the region of 1230-1250 cm⁻¹ corresponds to the C-O stretching of the acetate group.
-
The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹ .[9]
-
C-H stretching vibrations from the alkyl chain will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely not show a prominent molecular ion peak (M⁺) at m/z 178/180 due to facile fragmentation.[10] A common fragmentation pathway for esters is the loss of the alkoxy group or the acyloxy group.
-
A significant peak would be expected at m/z 43 , corresponding to the acetyl cation [CH₃CO]⁺.
-
Loss of acetic acid (60 Da) from the molecular ion would lead to a fragment at m/z 118/120 .
-
Alpha-cleavage adjacent to the ester oxygen is also a common fragmentation pathway.[11]
Applications in Drug Development
Chiral synthons like (R)-5-Acetoxy-1-chlorohexane are valuable in constructing complex, stereochemically defined molecules. The chloro- and acetoxy- functionalities allow for sequential and selective chemical modifications. For example, the chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, azides, thiols) in an Sₙ2 reaction, while the acetate group can be hydrolyzed to reveal a secondary alcohol, which can then be further functionalized. This dual functionality is highly sought after in the synthesis of chiral drugs, where specific stereoisomers are often responsible for the desired therapeutic activity.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for (R)-5-Acetoxy-1-chlorohexane is not widely available, its handling precautions can be inferred from related alkyl halides and esters.
-
Hazards : The compound is expected to be a combustible liquid and may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause skin and eye irritation.
-
Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling : Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[12] Use non-sparking tools and take precautionary measures against static discharge.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] It should be stored away from strong oxidizing agents and strong bases.
-
Disposal : Dispose of the chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should typically be collected in a designated container.
Conclusion
(R)-5-Acetoxy-1-chlorohexane is a valuable chiral intermediate with well-defined physicochemical properties that make it suitable for a range of applications in organic synthesis. Its synthesis from readily available precursors is achievable through standard organic transformations. Proper analytical characterization is essential to ensure its purity and structural integrity. Adherence to strict safety protocols is necessary for its handling and storage. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively and safely utilize this important chemical building block.
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